Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate
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Overview
Description
Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate typically involves the reaction of 5-amino-pyrazoles with various reagents under specific conditions. One common method includes the condensation reaction of 5-amino-pyrazole with cyclopropyl and methyl groups in the presence of a suitable catalyst . Industrial production methods may involve multi-step synthesis processes, including cyclocondensation and coupling reactions, to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate can be compared with other similar pyrazole derivatives, such as:
5-Amino-pyrazole: Known for its versatility in organic synthesis and medicinal chemistry.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as precursors for more complex heterocyclic systems.
Properties
IUPAC Name |
methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-8(7-3-4-7)5-9(12-13)11-6-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDJUHTEIBMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)NCC(=O)OC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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